![molecular formula C22H18ClN3O3S2 B492788 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide CAS No. 1009181-85-4](/img/structure/B492788.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide
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Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide” is a chemical compound with the molecular formula C22H18ClN3O3S2 and a molecular weight of 471.97962 .
Synthesis Analysis
The synthesis of benzothiazoles, which is a part of the compound, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The compound crystallizes with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions . Other significant intermolecular interactions found in the structure include N–H (hydrazonyl)···O (sulfonate) bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazoles include a visible light-mediated synthesis from 2-aminothiophenol and aldehydes . An in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis
The compound has a molecular weight of 471.97962 . More detailed physical and chemical properties are not available in the current resources.Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities . They are often involved in interactions with various enzymes and receptors, which could potentially be the targets of this specific compound.
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
A favorable pharmacokinetic profile was suggested for a series of benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of effects, including anti-inflammatory, analgesic, and antimicrobial activities .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-14(26-31(28,29)18-6-4-5-16(23)13-18)21(27)24-17-11-9-15(10-12-17)22-25-19-7-2-3-8-20(19)30-22/h2-14,26H,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCIVDYRWMWTQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide |
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